molecular formula C7H9N3O2 B1378263 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1394041-88-3

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B1378263
M. Wt: 167.17 g/mol
InChI Key: PGGUTDRSAKTKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H9N3O2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazol-1-yl acetic acid derivatives has been studied . A convenient synthetic approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .


Molecular Structure Analysis

The molecular structure of “2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.17 . It has a melting point range of 164-167°C . The compound is a powder at room temperature and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid and its derivatives have been synthesized and analyzed for their physical and chemical properties. These derivatives show a range of biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory properties (Salionov, 2015).
  • The compound has been characterized using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR, revealing strong intermolecular hydrogen bonds (Şahin et al., 2014).

Applications in Medicinal Chemistry

  • Triazole derivatives, including 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid, have been studied for their potential in drug discovery. They are key intermediates in synthesizing a variety of compounds, highlighting their versatility in medicinal chemistry (Pokhodylo et al., 2009).
  • A novel, metal-free process for synthesizing triazole derivatives has been reported, which is highly selective and environmentally benign, indicating the sustainable aspect of this compound’s production (Tortoioli et al., 2020).

Antimicrobial Activity

  • Some 1,2,3-triazole derivatives, which could include the specified compound, have been synthesized and tested for antimicrobial activity. This showcases their potential in addressing microbial infections (Holla et al., 2005).

Continuous Manufacturing and Safety

  • A safe and efficient continuous process for manufacturing triazole derivatives has been developed, avoiding hazardous intermediates and using in-line monitoring for safety (Karlsson et al., 2017).

properties

IUPAC Name

2-(4-cyclopropyltriazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUTDRSAKTKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 2
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 3
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 4
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 5
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.